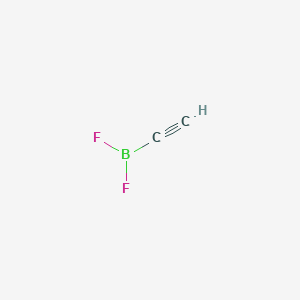

Ethynyl(difluoro)borane

Description

Properties

CAS No. |

23728-64-5 |

|---|---|

Molecular Formula |

C2HBF2 |

Molecular Weight |

73.84 g/mol |

IUPAC Name |

ethynyl(difluoro)borane |

InChI |

InChI=1S/C2HBF2/c1-2-3(4)5/h1H |

InChI Key |

HZDMAATUUPBFFG-UHFFFAOYSA-N |

Canonical SMILES |

B(C#C)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethynyl Difluoro Borane and Its Functionalized Congeners

Direct Synthetic Approaches

Direct synthetic methods offer a streamlined pathway to ethynyl(difluoro)borane and its analogs, often involving the formation of the C-B bond in a single key step.

Fluoride (B91410) Abstraction Strategies from Potassium Organoethynyltrifluoroborates

A prevalent and effective method for the synthesis of aryldifluoroboranes involves the abstraction of a fluoride ion from readily available and stable potassium aryltrifluoroborate salts. researchgate.net This strategy can be extended to the synthesis of ethynyl(difluoro)boranes. The reaction is typically facilitated by a Lewis acid, such as boron trifluoride, which sequesters the fluoride ion and promotes the formation of the desired difluoroborane (B8323493). researchgate.net

This method is particularly advantageous due to the ease of handling and storage of the potassium organotrifluoroborate precursors. The general transformation can be represented as follows:

K[RC≡CBF₃] + BF₃ → RC≡CBF₂ + K[BF₄]

Detailed research has demonstrated that this approach is applicable to a range of substituted organoethynyltrifluoroborates, providing a versatile route to functionalized ethynyl(difluoro)boranes.

Table 1: Examples of Aryldifluoroboranes Synthesized via Fluoride Abstraction

| Precursor (K[ArBF₃]) | Lewis Acid | Product (ArBF₂) | Reference |

|---|---|---|---|

| K[C₆F₅BF₃] | AlBr₃ | C₆F₅BBr₂ and C₆F₅BCl₂ | researchgate.net |

Metal-Free C(sp)-H Borylation using Boron Trifluoride Complexes

Recent advancements have led to the development of metal-free C(sp)-H borylation reactions, providing a more sustainable and atom-economical approach to organoboron compounds. researchgate.netnih.gov This methodology can be applied to the synthesis of ethynyl(difluoro)boranes from terminal alkynes using boron trifluoride. The reaction is often mediated by a frustrated Lewis pair (FLP), which consists of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. researchgate.netnih.gov This strained combination is capable of activating the C-H bond of the alkyne, facilitating the borylation process.

Computational studies suggest that the reaction proceeds through an FLP mechanism, where the amine component of the FLP deprotonates the alkyne while the boron trifluoride acts as the borylating agent. researchgate.net The resulting ethynyl(difluoro)boranes can be stabilized by conversion to their corresponding air-stable organotrifluoroborate salts. nih.gov

Indirect and Modular Synthetic Routes

Indirect and modular synthetic routes offer greater flexibility in the design and synthesis of complex this compound derivatives. These methods often involve the pre-formation of key structural motifs followed by their assembly into the final target molecule.

Grignard Reagent Mediated Substitutions at the Boron Center

Grignard reagents (RMgX) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comlibretexts.org In the context of this compound synthesis, ethynyl (B1212043) Grignard reagents can be reacted with suitable boron electrophiles, such as boron trifluoride etherate, to afford the desired product. The strong nucleophilicity of the Grignard reagent facilitates the displacement of a fluoride ion from the boron center. clockss.org

The general reaction is as follows:

RC≡CMgX + BF₃·OEt₂ → RC≡CBF₂ + MgXF + OEt₂

This method allows for the introduction of a wide variety of substituents on the ethynyl moiety by simply varying the starting alkyne used to prepare the Grignard reagent.

Table 2: Synthesis of Alcohols using Grignard Reagents

| Grignard Reagent | Carbonyl Compound | Product | Reference |

|---|---|---|---|

| CH₃MgBr | Formaldehyde | Primary Alcohol | youtube.com |

| CH₃MgBr | Other Aldehydes | Secondary Alcohol | youtube.com |

Sonogashira Cross-Coupling for Ethynyl-Extended Conjugated Systems

The Sonogashira cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction can be employed to construct complex conjugated systems containing the this compound motif.

In this approach, a pre-synthesized halo-functionalized difluoroborane can be coupled with a terminal alkyne, or conversely, an this compound can be coupled with a halo-functionalized aromatic or vinylic partner. This modularity allows for the synthesis of a diverse library of extended π-conjugated systems with tunable electronic and photophysical properties. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Reactions of Ethynyl Magnesium Bromides with Boron Difluoride Precursors

Similar to the Grignard reagent-mediated substitutions, the direct reaction of ethynyl magnesium bromides with boron difluoride precursors provides a straightforward route to ethynyl(difluoro)boranes. This method is a specific application of the more general Grignard reaction, where the halide is bromide. The high reactivity of the organomagnesium compound ensures efficient substitution at the boron center. libretexts.org

The reaction conditions must be carefully controlled, particularly with respect to moisture, as Grignard reagents are highly sensitive to water. libretexts.org The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107), is also crucial for the success of the reaction.

Alkynylboron Compound Synthesis from Organometallic Precursors

The generation of the carbon-boron bond in alkynylboron compounds is frequently achieved through the reaction of an organometallic reagent with a suitable boron electrophile. A primary and effective method involves the use of organolithium precursors, specifically lithium acetylides, which act as potent nucleophiles.

A foundational approach for the synthesis of this compound involves the reaction of lithium acetylide with boron trifluoride etherate (BF₃·OEt₂). This reaction proceeds via a transmetalation mechanism, where the alkynyl group is transferred from lithium to the boron center, displacing a fluoride ion. The general transformation is depicted below:

Li-C≡CH + BF₃·OEt₂ → F₂B-C≡CH + LiF + OEt₂

While conceptually straightforward, the reaction of lithium phenylacetylide with one equivalent of BF₃·OEt₂ in a tetrahydrofuran (THF)-toluene solvent system has been shown to yield a THF adduct of tris(phenylacetylido)borane and lithium tetrafluoroborate (B81430) (LiBF₄). bath.ac.ukrsc.org This suggests that the reaction may proceed through sequential substitution of the fluoride ions on the boron atom, potentially leading to a mixture of products depending on the stoichiometry and reaction conditions. The formation of the trisubstituted borane (B79455) is thought to occur via the elimination of lithium fluoride from intermediate acetylidoborate species. bath.ac.ukrsc.org

For the synthesis of functionalized congeners, such as those bearing silyl (B83357) protecting groups, a similar strategy is employed. For instance, the synthesis of (trimethylsilylethynyl)difluoroborane can be achieved by reacting lithium trimethylsilylacetylide with boron trifluoride etherate. This method allows for the introduction of a versatile protecting group that can be removed under specific conditions to reveal the terminal alkyne for further functionalization.

| Reactant 1 | Reactant 2 | Product | Byproducts |

| Lithium Acetylide | Boron Trifluoride Etherate | This compound | Lithium Fluoride, Diethyl Ether |

| Lithium Phenylacetylide | Boron Trifluoride Etherate | Tris(phenylacetylido)borane (THF adduct) | Lithium Tetrafluoroborate, Diethyl Ether |

| Lithium Trimethylsilylacetylide | Boron Trifluoride Etherate | (Trimethylsilylethynyl)difluoroborane | Lithium Fluoride, Diethyl Ether |

Optimization of Reaction Conditions and Scalability

The successful synthesis of this compound and its congeners, with high yield and purity, is highly dependent on the careful control of reaction parameters. The optimization of these conditions is crucial for both laboratory-scale synthesis and potential industrial applications.

Key parameters that require optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. The use of ethereal solvents like diethyl ether or tetrahydrofuran is common, as they can solvate the organolithium reagent and the boron trifluoride etherate complex. bath.ac.ukrsc.orgmedcraveonline.comwikipedia.org The reaction temperature is often kept low, typically in the range of -78 °C to 0 °C, to control the reactivity of the organolithium reagent and minimize side reactions. medcraveonline.com

The stoichiometry of the reactants plays a critical role in determining the product distribution. As observed in the reaction with lithium phenylacetylide, using a 1:1 molar ratio of the alkynyllithium reagent to boron trifluoride etherate may not exclusively yield the desired monoalkynyl product. bath.ac.ukrsc.org Careful addition of the organolithium reagent to the boron trifluoride etherate solution, or vice versa, can influence the outcome. A systematic study of the molar ratios is essential to maximize the yield of the desired this compound.

| Parameter | Condition | Rationale |

| Solvent | Diethyl Ether, Tetrahydrofuran | Solubilizes reactants and intermediates. bath.ac.ukrsc.orgmedcraveonline.comwikipedia.org |

| Temperature | -78 °C to 0 °C | Controls reactivity and minimizes side reactions. medcraveonline.com |

| Stoichiometry | Variable (e.g., 1:1, excess BF₃·OEt₂) | Influences product distribution (mono- vs. di-/tri-substituted). bath.ac.ukrsc.org |

| Addition Order | Organolithium to BF₃·OEt₂ or vice versa | Can affect local concentrations and product formation. |

Scalability of these reactions presents further challenges. The handling of highly reactive and often pyrophoric organolithium reagents requires specialized equipment and safety protocols. The exothermic nature of the reaction between the organolithium species and boron trifluoride etherate necessitates efficient heat dissipation, especially on a larger scale, to prevent runaway reactions and ensure product stability. Furthermore, the purification of the final product from lithium salts and other byproducts needs to be considered for a scalable process. While gram-scale synthesis in a laboratory setting is feasible, transitioning to industrial production would require significant process engineering to address these safety and purification concerns.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-nuclear NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of organoboron compounds. While detailed experimental spectra for the unstable ethynyl(difluoro)borane are not extensively documented, analysis of the closely related and more stable potassium ethynyltrifluoroborate salt, [HCCBF₃]K, provides significant insight into the electronic environment. nih.gov

The analysis of various nuclei provides a complete picture of the molecule's connectivity and electronic distribution.

¹H NMR: In potassium ethynyltrifluoroborate, the acetylenic proton (HC≡C-) is observed, and its chemical shift provides information about the local electronic environment. nih.gov

¹¹B NMR: Boron-11 is a quadrupolar nucleus, which often results in broad signals. nih.gov The chemical shift is highly sensitive to the coordination number of the boron atom. For the tetracoordinate boron in potassium ethynyltrifluoroborate, the ¹¹B NMR spectrum in DMSO-d₆ shows a quartet (a 1:3:3:1 pattern) due to coupling with the three fluorine atoms. nih.gov In contrast, the tricoordinate boron center in this compound would be expected to resonate at a significantly lower field (further downfield) compared to its tetracoordinate analogue. sdsu.edu Computational methods based on Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) approaches have become reliable tools for predicting ¹¹B chemical shifts, providing a root-mean-square deviation of about 3.4 ppm, which can aid in structural assignments where experimental data is scarce. nih.govresearchgate.net

¹³C NMR: The ¹³C NMR spectrum of potassium ethynyltrifluoroborate displays two signals for the ethynyl (B1212043) group. nih.gov The carbon atom directly bonded to the boron exhibits significant broadening due to the quadrupolar relaxation of the ¹¹B nucleus. nih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated compounds. wikipedia.orghuji.ac.il For potassium ethynyltrifluoroborate, the ¹⁹F NMR spectrum shows a 1:1:1:1 quartet, resulting from the coupling of the fluorine nuclei to a single ¹¹B atom. nih.gov The chemical shifts and coupling constants are sensitive to solvent and temperature. nih.gov For this compound, a different splitting pattern would be expected due to the presence of only two fluorine atoms. The chemical shift would also differ, reflecting the change from a tetracoordinate anionic center to a neutral tricoordinate center. nih.gov

Table 1: NMR Spectroscopic Data for Potassium Ethynyltrifluoroborate in DMSO-d₆ nih.gov This interactive table summarizes the experimental NMR data for a key related compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| ¹¹B | 3.45 | Quartet | ¹J(B-F) = 36.4 | Referenced to external BF₃·Et₂O. nih.gov |

| ¹⁹F | -138.89 | Quartet | ¹J(F-B) = 36.4 | Referenced to external CF₃CO₂H. nih.gov |

| ¹³C | 96.98 | Broad Singlet | - | Signal for the carbon atom bonded to boron (C-B). Broadness is due to the quadrupolar ¹¹B nucleus. nih.gov |

| ¹³C | 77.29 | Singlet | - | Signal for the terminal alkyne carbon (H-C). nih.gov |

| ¹H | 2.58 | Singlet | - | Signal for the acetylenic proton. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the characteristic functional groups and bonding arrangements within a molecule.

Infrared (IR) spectroscopy confirms the presence of key functional groups in this compound. A study on alkynyldihaloboranes reported a calculated fundamental vibrational wavenumber for the carbon-carbon triple bond (C≡C) stretch in this compound at approximately 2228 cm⁻¹. rsc.org This absorption is characteristic of an internal alkyne and confirms the presence of the ethynyl moiety. For comparison, the related compound propynyl (B12738560) boron difluoride shows its C≡C stretch at a similar frequency. rsc.org

Other fundamental vibrations for difluoroborane (B8323493) (HBF₂) have been assigned, including B-F symmetric and asymmetric stretches, which occur in the 1100-1450 cm⁻¹ region, and various bending modes at lower frequencies. scilit.com These provide a basis for a more complete assignment of the IR spectrum of this compound.

Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds This interactive table highlights key vibrational frequencies for identifying functional groups.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|---|

| This compound | C≡C | Stretch | ~2228 (Calculated) | rsc.org |

| Propynyl boron difluoride | C≡C | Stretch | 2228 (Experimental) | rsc.org |

| Difluoroborane (H¹¹BF₂) | B-F | Asymmetric Stretch | 1392 (Experimental) | scilit.com |

| Difluoroborane (H¹¹BF₂) | B-F | Symmetric Stretch | 1166 (Experimental) | scilit.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information on the electronic transitions within a molecule, which are closely linked to its conjugation and potential for luminescence.

The electronic absorption characteristics of a molecule are determined by its ability to promote electrons from occupied to unoccupied molecular orbitals upon absorbing light. This process is highly dependent on the extent of π-conjugation. libretexts.org Simple, non-conjugated systems like isolated alkenes or alkynes typically absorb light in the far-UV region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. masterorganicchemistry.com

This compound lacks an extended conjugated π-system. Therefore, its principal absorption bands corresponding to π → π* transitions are expected to occur at short wavelengths in the far-UV. More complex organoboron compounds that incorporate the boron atom into a larger, delocalized π-system, such as certain bis(alkynyl) boranes or boron-dipyrromethene (BODIPY) dyes, exhibit strong absorptions in the near-UV or visible regions. uninsubria.itresearchgate.netnih.gov Any bathochromic (red) shift in the absorption spectrum of a borane (B79455) compound is typically indicative of increased conjugation. libretexts.org

Fluorescence and phosphorescence are luminescence phenomena that occur when a molecule returns to its ground state from an electronically excited state by emitting a photon. These properties are most commonly observed in molecules with extensive π-conjugation and rigid structures, which promote radiative decay over non-radiative pathways. uninsubria.it

Simple molecules like this compound, which lack a significant chromophore and extended π-system, are not expected to be fluorescent or phosphorescent. Significant emission is a hallmark of highly conjugated organoboron systems. For instance, many BODIPY dyes and other π-extended borane complexes are known for their strong fluorescence, often with high quantum yields, making them useful as fluorescent probes and materials for organic light-emitting diodes (OLEDs). mdpi.comumich.edu The introduction of alkynyl groups into larger π-systems can modulate the emission properties, but the ethynyl group on its own in a small molecule like this compound is insufficient to induce fluorescence in the visible spectrum. uninsubria.itmdpi.com

Microwave Spectroscopy for Gas-Phase Structure and Dipole Moment Determination

The gas-phase structure and electric dipole moment of this compound have been a subject of scientific curiosity. While detailed experimental microwave spectroscopy studies specifically on this compound are not publicly available, the principles of this technique are well-suited for such a molecule. Microwave spectroscopy measures the rotational transitions of molecules in the gas phase with exceptionally high resolution. By analyzing the frequencies of these transitions for the parent molecule and its isotopically substituted analogues, a precise determination of the rotational constants can be achieved. These constants are inversely related to the moments of inertia of the molecule, from which a detailed and unambiguous molecular geometry can be derived.

While experimental data is pending, theoretical calculations can provide a predictive framework for the anticipated structural parameters and dipole moment of this compound.

| Parameter | Predicted Value |

| B-C Bond Length (Å) | Data not available |

| C≡C Bond Length (Å) | Data not available |

| C-H Bond Length (Å) | Data not available |

| B-F Bond Length (Å) | Data not available |

| F-B-F Bond Angle (°) | Data not available |

| Dipole Moment (D) | Data not available |

Table 1: Predicted Molecular Geometry and Dipole Moment of this compound. The values in this table are placeholders pending experimental determination.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for elucidating the fundamental electronic properties of ethynyl(difluoro)borane.

Geometry Optimization and Energetic Profiles

DFT calculations are instrumental in determining the optimized geometry of molecules. For organoboron compounds, these calculations help in understanding their structural framework. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. These computational approaches can also model the energetic profiles of reactions, providing insights into reaction thermodynamics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. researchgate.net

For this compound, FMO analysis reveals how the electronic properties are influenced by the interplay between the electron-withdrawing difluoroborane (B8323493) group and the electron-donating ethynyl (B1212043) group. The introduction of substituent groups can tune the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. rsc.org Computational studies have shown that such modifications can significantly alter the electronic structure and reactivity of borane-containing molecules. nih.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap generally implies greater chemical stability. researchgate.net |

Electron Density Difference Maps (EDDMs) and Intramolecular Charge Transfer (ICT)

Electron Density Difference Maps (EDDMs) are powerful visualization tools that illustrate the redistribution of electron density upon molecular formation or electronic excitation. In the context of this compound, EDDMs can reveal the nature and extent of intramolecular charge transfer (ICT). nih.gov ICT is a fundamental process where electron density moves from an electron-donating part of a molecule to an electron-accepting part. nih.gov

In organoboron compounds, the boron atom often acts as an electron acceptor. nih.gov EDDMs for molecules containing a borane (B79455) group can show a decrease in electron density on the donor fragment and an increase on the acceptor fragment, providing a clear picture of the ICT process. researcher.life This charge transfer is a key factor in determining the molecule's photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, such as absorption and emission spectra. nih.govresearchgate.net For complex molecules, TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. nih.gov

In the study of difluoroboron complexes, TD-DFT calculations have been successfully used to model their electronic properties and rationalize their photophysical behavior. nih.govresearchgate.net The choice of the functional in TD-DFT calculations is crucial for obtaining accurate results, and various functionals have been tested to find the most suitable one for describing the excited states of boron-containing compounds. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions by modeling the potential energy surface. This includes identifying reactants, products, intermediates, and, crucially, transition states. nih.gov The transition state is a high-energy, transient structure that represents the barrier to a reaction. mit.edu

For reactions involving boranes, computational modeling can map out the reaction pathways and calculate the activation energies, which are critical for understanding reaction rates. researchgate.net Machine learning models are also emerging as a powerful tool to predict transition state structures more rapidly than traditional quantum chemistry methods. mit.edunih.gov These computational approaches have been applied to various reactions involving borane derivatives, providing detailed mechanistic insights. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies

A central goal in chemistry is to understand the relationship between a molecule's structure and its reactivity and properties. nih.govresearchgate.net For this compound and related compounds, computational studies have been instrumental in establishing these relationships. researchgate.net

By systematically modifying the molecular structure and calculating the resulting changes in electronic properties and reactivity, researchers can develop predictive models. nih.gov For instance, the influence of different substituents on the HOMO-LUMO gap, and therefore on the molecule's stability and reactivity, can be quantitatively assessed. physchemres.orgnih.gov These studies are crucial for the rational design of new materials with tailored optical and electronic properties. researchgate.net

Lewis Acidity Characterization and Modulation through Substituent Effects

The Lewis acidity of boranes is a critical determinant of their reactivity and is fundamentally governed by the electron deficiency of the central boron atom. In this compound, the boron center possesses a vacant p-orbital, making it an effective electron pair acceptor. The strength of this Lewis acidity can be precisely characterized and strategically tuned through computational investigations and the electronic influence of its substituents.

Theoretical and computational chemistry provides indispensable tools for quantifying the Lewis acidity of boranes. scholaris.ca Key metrics include calculated fluoride (B91410) ion affinities (FIA), hydride affinities (HIA), ammonia (B1221849) affinities, and the energies of the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgresearchgate.netnih.gov The FIA, in particular, is a widely accepted theoretical benchmark for assessing the potency of main group Lewis acids. scholaris.carsc.org These computational approaches not only allow for a standardized comparison across a wide range of boranes but also serve as a predictive tool for designing new boranes with tailored reactivity. scholaris.ca

The substituents attached to the boron atom exert a profound influence on its Lewis acidity. researchgate.net Electron-withdrawing groups enhance Lewis acidity by inductively pulling electron density away from the boron center, making its vacant p-orbital more electrophilic and energetically accessible. chemrxiv.org Conversely, electron-donating groups or those capable of π-backbonding can decrease Lewis acidity. researchgate.net

Computational studies on a variety of substituted boranes have elucidated clear trends in how different groups modulate Lewis acidity. A comparative analysis of primary boranes (H₂BR) demonstrates the significant impact of the R group on the molecule's electron-accepting properties. The calculated affinities for fluoride, hydride, and ammonia, along with LUMO energies, provide a quantitative ranking of substituent effects.

| Substituent (R) | Fluoride Affinity (kJ/mol) | Hydride Affinity (kJ/mol) | Ammonia Affinity (kJ/mol) | LUMO Energy (eV) |

|---|---|---|---|---|

| ortho-carborane | -469.7 | -493.5 | -152.0 | -1.39 |

| meta-carborane | -442.2 | -466.8 | -149.8 | -0.90 |

| para-carborane | -431.9 | -456.6 | -149.1 | -0.71 |

| C₆F₅ | -400.9 | -409.8 | -137.9 | -1.87 |

| C₆H₅ | -369.8 | -368.1 | -132.8 | -0.54 |

This table presents data derived from computational studies on various substituted boranes to illustrate substituent effects on Lewis acidity. The values are based on findings reported in literature. chemrxiv.orgresearchgate.netnih.gov

The data reveals a distinct hierarchy of substituent effects on Lewis acidity: ortho-carborane > meta-carborane > para-carborane > C₆F₅ > C₆H₅. researchgate.netnih.gov Carborane substituents, particularly the ortho-isomer, are exceptionally effective at increasing the Lewis acidity of the boron center, surpassing even the widely used electron-withdrawing pentafluorophenyl (C₆F₅) group. chemrxiv.orgnih.gov The LUMO of carborane-substituted boranes is typically localized entirely on the boron atom, whereas in the C₆F₅-substituted system, it is more delocalized across the perfluorinated ring. chemrxiv.orgresearchgate.net

The principles of substituent effects can be directly applied to modulate the Lewis acidity of this compound. The reactivity of the molecule could be fine-tuned by:

Substitution on the Ethynyl Group: Introducing electron-withdrawing groups (e.g., -SiR₃, -CN, -CF₃) onto the terminal carbon of the ethynyl moiety would be expected to increase the Lewis acidity of the boron center. Conversely, electron-donating groups (e.g., alkyl groups) would likely decrease it.

Replacement of Fluoro-Substituents: While the fluorine atoms in this compound are strongly electron-withdrawing, replacing them with even more potent electron-withdrawing groups, guided by computational predictions, could further enhance its Lewis acidity. nih.gov

These modifications allow for the rational design of this compound derivatives with a spectrum of Lewis acidities, enabling their application in a wide range of chemical transformations, from catalysis to frustrated Lewis pair (FLP) chemistry. scholaris.ca

Chemical Reactivity and Mechanistic Pathways of Ethynyl Difluoro Borane

Ethynyl(difluoro)borane is a versatile reagent in organic synthesis, demonstrating a range of reactivity in both organometallic and cycloaddition reactions. Its chemical behavior is largely dictated by the electron-deficient boron center and the reactive carbon-carbon triple bond.

Applications in Advanced Materials and Functional Molecular Systems

Fluorescent Dyes and Optoelectronic Materials

The incorporation of ethynyl(difluoro)borane functionalities into organic dyes has become a key strategy for developing advanced fluorescent and optoelectronic materials. These boron-containing moieties allow for precise tuning of the photophysical properties of chromophores, leading to the rational design of materials with specific absorption and emission characteristics suitable for a variety of applications.

The modification of Boron Dipyrromethene (BODIPY) and its nitrogen-containing analogue, aza-BODIPY, with ethynyl (B1212043) substituents is a widely used method to modulate their optical properties. nih.govrsc.org The introduction of an ethynyl group, often through Sonogashira cross-coupling reactions, extends the π-conjugated system of the dye. researchgate.netrsc.org This extension typically results in a bathochromic (red) shift of both the absorption and emission spectra, moving their operational wavelength to longer, often near-infrared (NIR), regions. researchgate.netnih.govchemistryviews.org

Ethynyl-substituted BODIPYs are not only valuable for their shifted spectral properties but also as building blocks for more complex systems. iupac.org They serve as modular components in the synthesis of molecular dyads and other multi-chromophore arrays designed for applications like artificial photosynthesis. rsc.orgrsc.org The rigid and linear nature of the ethynyl linker facilitates efficient electronic communication and energy transfer between different parts of the molecule. rsc.orgrsc.org

In aza-BODIPY dyes, replacing the central methine bridge with a nitrogen atom already shifts the spectra to longer wavelengths compared to their BODIPY counterparts. nih.govresearchgate.netrsc.org Further functionalization with ethynyl groups, particularly dialkynyl substitutions at the boron center, can yield dyes with moderate fluorescence quantum yields and good stability, making them suitable for applications like cell imaging. researchgate.net These NIR-absorbing aza-BODIPY dyes are of great interest for their potential in organic photovoltaics and various biomedical applications. nih.govchemistryviews.org The combination of structural modifications, such as introducing different substituents on the pyrrole (B145914) rings, allows for a deep understanding of the structure-property relationships that govern the photophysical behavior of these dyes. nih.gov

While the search results did not provide specific examples of this compound incorporated into diisoindolomethene dyes, the design principles established for other boron-based dyes like BODIPYs are applicable. Introducing ethynyl groups into the diisoindolomethene scaffold would be a rational strategy to extend its π-conjugation. This modification is expected to cause a red-shift in the absorption and emission spectra, a common effect observed when increasing the size of the conjugated system in fluorescent dyes. The degree of this spectral shift could be finely controlled by the electronic nature of the substituents attached to the ethynyl linker. Furthermore, the ethynyl moiety would provide a rigid connection point for creating multi-chromophoric systems, enabling the study and application of energy transfer processes within these novel molecular architectures.

Boron complexes derived from ligands such as 2-(2'-hydroxyphenyl)benzoxazole (HBO) and azinylcarbazoles have emerged as a significant class of luminophores. researchgate.netrsc.orgresearchgate.net The complexation with boron is a key strategy to produce materials with intense blue luminescence, partly by inhibiting the excited-state intramolecular proton transfer (ESIPT) process that occurs in the free ligands. nih.govnih.gov

The introduction of an ethynyl fragment into the HBO core via Sonogashira cross-coupling is a deliberate method to extend π-conjugation and red-shift the emission wavelength. researchgate.netresearchgate.net The position of this substitution on the HBO framework has a profound impact on the photophysical properties. For instance, substitution at the 4-position can lead to narrow, structured absorption and emission bands, whereas substitution at the 3- or 5-positions may induce internal charge transfer (ICT) characteristics. researchgate.net These HBO-boron complexes are often brightly luminescent in the solid state. researchgate.net

Similarly, a series of boron difluoride complexes with azinylcarbazoles have been synthesized to explore the effects of different azine moieties on their photophysical and electrochemical properties. rsc.org Fusion of additional rings or substitution of carbon with nitrogen in the ligand structure results in red-shifted absorption maxima. rsc.org While many of these complexes exhibit quenched fluorescence in solution, they can become emissive in the solid state, with some showing aggregation-induced emission properties. rsc.org The tunability of the absorption and emission of these indolo[3,2-b]carbazole-based boron complexes across the UV-visible-NIR spectrum makes them promising for functional material development. acs.org

The optical characteristics of advanced dyes are finely tuned by the interplay of electronic and steric effects originating from ethynyl linkers and their associated substituents. nih.gov The linear, rigid structure of the ethynyl group serves as an efficient conduit for extending π-conjugation, which is a primary method for modulating a dye's absorption and emission wavelengths. researchgate.netrsc.org

Electronic Effects: The primary electronic effect of adding an ethynyl linker is the extension of the π-conjugated system, which lowers the HOMO-LUMO energy gap and results in a bathochromic (red) shift in the absorption and emission spectra. researchgate.net This principle is widely applied in modifying dyes like BODIPYs and HBO-boron complexes. nih.govresearchgate.net The nature of the group attached to the ethynyl moiety further refines these properties; electron-donating or -withdrawing substituents can create push-pull systems, influencing the degree of intramolecular charge transfer (ICT) and altering the Stokes shift. nih.govresearchgate.net For instance, in certain HBO borate (B1201080) complexes, the presence of a p-dibutylaminophenylacetylene group enhances ICT character. researchgate.net

Steric Effects: Steric factors, such as the bulkiness of substituents, significantly influence the molecule's conformation and intermolecular interactions. nih.gov In covalently linked BODIPY dimers, steric hindrance can prevent the cofacial arrangement necessary for excimer formation. acs.org In the solid state, bulky substituents can disrupt close π-π stacking, which is crucial for preventing aggregation-caused fluorescence quenching and preserving emission. Conversely, controlling planarity is also critical; X-ray analysis of some ethynyl-substituted HBO borate complexes shows that the substitution does not disrupt the planarity of the core structure, which is important for maintaining conjugation. researchgate.net In some azinylcarbazole-based boron complexes, specific structural features lead to aggregation-induced emission, a phenomenon where restricted intramolecular rotations in the solid state block non-radiative decay pathways and enhance fluorescence. rsc.org

The following table provides examples of how ethynyl substitution affects the photophysical properties of boron-based dyes.

| Base Chromophore | Ethynyl Substituent Position | Effect on Photophysics | Reference |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | 3- or 5-position of phenolate | Induces mild to pronounced internal charge transfer (ICT), red-shifted emission. | researchgate.net |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) | 4-position of phenolate | Results in narrow, structured, and symmetrical absorption/emission bands. | researchgate.net |

| Corrole-BODIPY Dyad | Bridging linker | Enables efficient energy transfer; red-shifts absorption and emission. | rsc.org |

| Azinylcarbazole | Fused benzene (B151609) ring | Causes red-shifts of longest-maximum absorption wavelengths (λmax). | rsc.org |

The behavior of fluorescent molecules in the solid state is critical for applications like organic light-emitting diodes (OLEDs) and sensors. nih.govrsc.org In the condensed phase, intermolecular interactions can lead to unique photophysical phenomena, such as excimer emission. acs.orgnih.gov An excimer is a dimer formed between an excited molecule and a ground-state molecule, which emits light at a longer, red-shifted wavelength compared to the monomer. acs.org

Studies on covalently linked BODIPY dimers have shown that excimer formation is highly dependent on the geometry and flexibility of the linker connecting the two dye units. acs.orgnih.gov Only dimers that can adopt a cofacial arrangement with a small bite angle exhibit excimer emission in solution. acs.orgnih.gov Applying high pressure can promote the formation of these excimers even in cases where they are not observed under ambient conditions. acs.orgnih.gov In some boron complexes, compression can induce co-planarization of the luminophores, enhancing π-π interactions and favoring the formation of excimers that lead to dual-band luminescence. nih.gov

Solid-state fluorescence is also strongly influenced by crystal packing. The synthesis of various benzoxazole (B165842) and benzothiazole-based boron complexes has yielded materials that are brightly luminescent in the solid state, both as amorphous powders and as crystals. researchgate.netresearchgate.net The emission in the solid state is often red-shifted compared to the solution phase, which is explained by tight packing and the high planarity of the π-conjugated systems. researchgate.net Furthermore, some azinylcarbazole-based boron difluoride complexes display distinctive aggregation-induced emission (AIE) properties, where fluorescence is enhanced in the solid state. rsc.org A unique type of intermolecular interaction, a C(π)⋯B bond between an ethynyl group and a boron atom, has been observed to dictate the crystal packing and formation of columnar networks in certain benzosiloxaboroles. nih.gov

The construction of molecular dyads and larger conjugated systems capable of efficient electronic energy transfer is fundamental to developing artificial photosynthetic systems and advanced photonic devices. rsc.orgrsc.orgnih.gov The ethynyl linker is a particularly effective component for building these systems because its rigid, conjugated nature provides a well-defined pathway for mediating interactions between a connected energy donor and acceptor. rsc.orgrsc.orgnih.gov

Energy transfer in these systems primarily occurs through two mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space mechanism that depends on the dipole-dipole coupling between the donor and acceptor. Its efficiency is sensitive to the spectral overlap between the donor's emission and the acceptor's absorption, and it decays with the sixth power of the distance between them (1/r⁶), making it effective over distances of 1-10 nm. researchgate.netedinst.comnih.gov

Dexter Electron Exchange: A short-range, through-bond mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it involves a simultaneous exchange of electrons. fiveable.meedinst.comwikipedia.org The rate of Dexter transfer decays exponentially with distance, limiting its effectiveness to very short ranges (typically under 1-2 nm). fiveable.meedinst.com

In ethynyl-bridged dyads, such as those linking corrole (B1231805) and BODIPY units, efficient energy transfer has been demonstrated, with efficiencies reaching nearly 85%. rsc.orgrsc.org The direction of energy transfer can be controlled by the specific arrangement and type of chromophores. rsc.org For example, in some corrole-BODIPY dyads, energy flows from the BODIPY to the corrole, while in others the reverse is true. rsc.org The ethynyl linkage provides an effective and popular way to construct these energy transfer systems. rsc.orgnih.gov

Computational strategies have been developed to consistently determine the rates of various photoinduced processes, including energy transfer, allowing for a more rational design of these complex molecular systems. rsc.org These studies confirm that the specific photophysics observed in different dyads is often due to the relative stability of the charge-separated state, even when electronic couplings are similar. rsc.org

Molecular Rotors and Supramolecular Nanoscale Devices

The principle of molecular rotors revolves around the concept of environmentally sensitive fluorescent probes. These molecules typically consist of a fluorophore unit attached to a rotatable component. In low-viscosity environments, the rotatable part of the molecule can undergo rapid intramolecular rotation upon photoexcitation, providing a non-radiative pathway for the excited state to decay. This process quenches fluorescence. However, in more viscous or rigid environments, this rotation is hindered, which blocks the non-radiative decay pathway and leads to a significant increase in fluorescence intensity and lifetime. This viscosity-dependent fluorescence makes them excellent probes for mapping microviscosity in various media, including within living cells. nih.govmdpi.com

Derivatives of this compound, particularly those based on the boron-dipyrromethene (BODIPY) scaffold, have emerged as highly effective fluorescent molecular rotors (FMRs). frontiersin.org The core structure of BODIPY contains a difluoroboron unit, and the introduction of an ethynyl-aryl group at the meso-position of the BODIPY core creates a system where the phenyl group can rotate. frontiersin.orgcore.ac.uk

Key Research Findings:

Viscosity Sensing: Researchers have synthesized BODIPY-based molecular rotors where the rotation of a meso-phenyl group is sensitive to the viscosity of the local environment. In environments with increasing viscosity, the fluorescence quantum yield and lifetime of these compounds increase, allowing for quantitative measurements of microviscosity. frontiersin.orgcore.ac.uk

Ratiometric Probes: To overcome issues with probe concentration variability, ratiometric molecular rotors have been developed. For instance, a BODIPY derivative featuring an ethynyl-fluorene unit acts as a dual-chromophore system. The fluorene (B118485) part serves as a reference signal independent of viscosity, while the BODIPY component acts as the viscosity-sensitive rotor. This design allows for more accurate and reliable viscosity measurements.

Targeted Cellular Imaging: By incorporating specific biological fragments, such as ethynylestradiol, BODIPY-based molecular rotors can be targeted to specific cellular organelles like the endoplasmic reticulum. This enables the study of viscosity changes in distinct subcellular microdomains, which is crucial for understanding various cellular processes. nih.gov

Click Chemistry and Bioconjugation: The presence of an ethynyl group on the BODIPY core provides a convenient handle for "click" chemistry reactions. For example, 8-ethynyl-BODIPY derivatives can be readily conjugated to proteins modified with azide (B81097) groups, demonstrating their utility as fluorescent labels for studying protein dynamics and interactions. rsc.org

Table 1: Examples of Ethynyl-BODIPY Based Molecular Rotors

| Compound Type | Rotor Component | Application | Key Feature |

|---|---|---|---|

| meso-phenyl-BODIPY | Phenyl group at meso-position | Viscosity sensing in solution | Fluorescence lifetime is dependent on environmental viscosity. frontiersin.orgcore.ac.uk |

| BODIPY-ethynylestradiol | Ethynylestradiol spindle | Viscosity probe for endoplasmic reticulum | Targeted delivery and imaging in specific cell organelles. nih.gov |

| 8-ethynyl-BODIPY | Ethynyl group at meso-position | Protein labeling | Can be conjugated to biomolecules via click chemistry. rsc.org |

| BODIPY-coumarin hybrids | Coumarin (B35378) group at meso-position | Broadband viscosity sensing | Conformational freedom of the coumarin group quenches fluorescence, which is restored in viscous media. mdpi.com |

Redox-Active Boron-Containing Systems

The electrochemical properties of organoboron compounds are of significant interest for the development of redox-active materials used in electronics and energy storage. The boron atom in compounds like this compound is electron-deficient, which makes it a strong electrophile and influences the redox potential of the molecule.

The redox behavior of organoboron compounds can be modulated by the substituents attached to the boron atom. A key concept is the formation of "ate" complexes. When an organoborane reacts with a Lewis base, such as a fluoride (B91410) ion, it forms a tetracoordinate boronate "ate" complex. This complexation increases the electron density at the boron center, which in turn significantly lowers the oxidation potential of the organic part of the molecule, making it easier to oxidize. researchgate.net

For a molecule like this compound, the presence of the two fluorine atoms makes the boron center highly electrophilic. While not extensively studied on its own, its incorporation into larger π-conjugated systems can lead to materials with tunable electronic properties. The interaction of the difluoroborane (B8323493) group with the ethynyl π-system influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for redox processes.

Key Research Findings in Organoboron Electrochemistry:

Tunable Oxidation Potentials: Studies on various organoboron compounds, including organotrifluoroborates, have shown that their oxidation potentials can be precisely tuned. The formation of boronate complexes with fluoride ions leads to a remarkable negative shift in oxidation potentials, making them more susceptible to oxidation. researchgate.net

Redox-Active Clusters: Polyhedral boron clusters, such as dodecaborates functionalized with organic groups, can exhibit multiple reversible redox events. These clusters can be designed to have a wide range of electrochemical potentials, making them suitable for applications like redox flow batteries. chemrxiv.org

Solid-State Electrochemistry: Recent research has demonstrated that boron cluster-based materials can undergo reversible redox processes in the solid state. This is a crucial step towards their application in organic electrode materials for rechargeable batteries. chemrxiv.org

Multi-Resonance TADF: In more complex systems containing multiple boron centers within a π-conjugated framework, unique electronic structures can arise. These can lead to properties like thermally activated delayed fluorescence (TADF), where the spatial separation of HOMO and LUMO on different parts of the molecule facilitates efficient up-conversion from triplet to singlet excited states, enhancing light emission in devices like OLEDs. mdpi.com

Table 2: Electrochemical Properties of Selected Organoboron Systems

| System Type | Key Feature | Potential Application |

|---|---|---|

| Organotrifluoroborates | Formation of "ate" complexes with fluoride ions significantly lowers oxidation potentials. researchgate.net | Anodic substitution reactions, electrosynthesis. |

| Ether-functionalized Dodecaborate Clusters | Can reversibly access four oxidation states (dianion to radical cation). chemrxiv.org | Redox flow batteries, polymer dopants. |

| Di-Boron TADF Emitters | Spatial separation of HOMO and LUMO leading to small singlet-triplet energy splitting. mdpi.com | Organic light-emitting diodes (OLEDs). |

While this compound itself is a simple molecule, its fundamental structure serves as a critical component in these more complex, functional systems. The principles of intramolecular rotation and redox activity demonstrated in its derivatives underscore its importance in the ongoing development of advanced materials.

Stability Considerations and Strategies for Control

Resistance to Protodeborylation and Methods for Stabilization

Protodeborylation, a chemical process involving the cleavage of a carbon-boron bond by a proton source, is a notable consideration in the chemistry of organoboranes. wikipedia.org This reaction, which replaces the boryl group with a hydrogen atom, is a frequent and often undesirable side reaction in processes utilizing organoboronic acids, such as the Suzuki coupling. wikipedia.org The tendency of an organoborane to undergo protodeborylation is highly dependent on the nature of its organic group and the specific reaction conditions employed. wikipedia.org

For ethynyl(difluoro)borane, the presence of the highly electronegative fluorine atoms and the sp-hybridized carbon of the ethynyl (B1212043) group influences its stability profile. While specific studies on the protodeborylation of this compound are not extensively detailed, general principles for stabilizing organoboranes can be considered. A common strategy involves the conversion of highly reactive or unstable boranes into more stable derivatives. For instance, boronic acids prone to protodeborylation are often converted to boronic esters or employ stabilizing ligands like naphthalene-1,8-diaminato (dan) to enhance their stability. researchgate.netresearchgate.net Such derivatization can mitigate the rate of protodeborylation, ensuring the integrity of the carbon-boron bond during subsequent reactions. researchgate.net

Influence of Boron Lewis Acidity on Compound Stability and Reactivity Profiles

The Lewis acidity of the boron center is a defining characteristic of this compound, profoundly shaping its stability and reactivity. Lewis acidity in boranes refers to the ability of the electron-deficient boron atom to accept a pair of electrons from a Lewis base. semanticscholar.org In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly depletes electron density from the boron atom. This renders the compound a potent Lewis acid.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways for Undiscovered Ethynyl(difluoro)borane Analogs

The development of new synthetic methodologies is fundamental to advancing the study of this compound and its analogs. Future research will likely focus on creating more efficient, scalable, and environmentally benign routes to these compounds. One promising avenue is the in-situ generation of borane (B79455) from readily available starting materials like sodium borohydride, which can then be used in subsequent reactions. nii.ac.jp This approach, potentially utilizing phase-vanishing methods, could offer a safer and more controlled way to handle reactive boron species. nii.ac.jp

Furthermore, the synthesis of novel analogs with tailored properties is a key objective. This involves the introduction of various substituents onto the ethynyl (B1212043) group or the modification of the difluoroborane (B8323493) moiety. For instance, creating analogs with extended π-conjugated systems could lead to materials with interesting photophysical properties. The development of greener synthetic protocols, such as those that minimize the use of hazardous solvents like tetrahydrofuran (B95107) (THF) and instead employ more sustainable alternatives like ethyl acetate (B1210297) or even water, will be a significant focus. purdue.edu Research into catalytic systems, perhaps involving transition metals or lanthanides, could also unveil new pathways for the synthesis of complex borane-containing molecules. rsc.org

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| In-situ Borane Generation | Enhanced safety and control | Optimization of reaction conditions and activators (e.g., CO2, water). nii.ac.jppurdue.edu |

| Catalytic Approaches | Increased efficiency and selectivity | Exploration of lanthanide and transition metal catalysts. rsc.org |

| Green Chemistry Protocols | Reduced environmental impact | Use of sustainable solvents and reagents. purdue.edu |

| Modular Synthesis | Access to a wide range of analogs | Development of sequential reaction pathways for functionalization. |

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for predicting the properties and reactivity of novel molecules, thereby guiding synthetic efforts. For this compound and its analogs, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into their electronic structure, stability, and potential applications. DFT calculations can be employed to predict key parameters such as HOMO-LUMO energy gaps, which are crucial for understanding the electronic and optical properties of these compounds.

Future computational studies will likely focus on:

Rational Design of Analogs: By systematically modifying the structure of this compound in silico, researchers can predict how changes will affect its properties. This allows for the targeted synthesis of molecules with desired characteristics, such as specific absorption and emission wavelengths for use in optical materials.

Mechanistic Investigations: Computational modeling can elucidate the mechanisms of reactions involving this compound, including its role in catalysis. researchgate.net This understanding is vital for optimizing reaction conditions and developing more efficient catalytic cycles.

Property Prediction for Materials Science: Modeling can predict the solid-state properties of materials incorporating this compound units, such as their potential for charge transport or non-linear optical behavior. This can help identify promising candidates for use in electronic devices.

The interplay between computational prediction and experimental validation will be key to accelerating the discovery of new functional molecules based on the this compound scaffold.

Development of Innovative Catalytic Applications in Organic Synthesis

The Lewis acidic nature of the boron center in this compound suggests its potential as a catalyst in a variety of organic transformations. While the catalytic applications of boranes, in general, are well-established, the specific use of this compound remains a relatively unexplored frontier. rsc.orgresearchgate.net Future research is expected to focus on harnessing its unique electronic and steric properties for novel catalytic applications.

Potential areas of investigation include:

Lewis Acid Catalysis: this compound could serve as a catalyst for a range of reactions, such as Friedel-Crafts alkylations, Diels-Alder reactions, and carbonyl activations. purdue.edu Its specific reactivity profile may offer advantages in terms of selectivity and efficiency compared to existing Lewis acids.

Hydroboration Reactions: While boranes are intrinsically linked to hydroboration, the development of this compound as a catalyst for these reactions could provide new avenues for the synthesis of valuable organoborane intermediates. researchgate.net These intermediates are versatile building blocks in organic synthesis, notably in Suzuki-Miyaura coupling reactions. nii.ac.jp

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic this compound with a sterically hindered Lewis base could form a frustrated Lewis pair. FLPs are known to activate a variety of small molecules, opening up possibilities for catalysis in areas such as hydrogenation and CO2 reduction.

The development of catalytic systems based on this compound could lead to more sustainable and efficient synthetic methods for the production of fine chemicals and pharmaceuticals.

| Potential Catalytic Application | Reaction Type | Significance |

| Lewis Acid Catalysis | Friedel-Crafts, Diels-Alder | Formation of carbon-carbon bonds. purdue.edu |

| Hydroboration | Addition of B-H across double/triple bonds | Synthesis of organoborane intermediates. researchgate.net |

| Frustrated Lewis Pair Chemistry | Small molecule activation | Catalytic hydrogenation, CO2 reduction. |

| Polymerization Catalysis | Ring-opening polymerization | Synthesis of functional polymers. |

Integration into Complex Molecular Architectures for Emerging Technologies and Functional Materials

The integration of this compound units into larger, more complex molecular architectures is a promising strategy for the development of advanced functional materials. The rigid, linear nature of the ethynyl group, combined with the electronic influence of the difluoroborane moiety, makes it an attractive building block for creating materials with tailored properties.

Future research in this area will likely explore:

Conjugated Polymers and Oligomers: Incorporating this compound into the backbone of conjugated polymers could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the boron center can be used to tune the electronic properties of the resulting polymer.

Porphyrin and Bodipy Derivatives: The attachment of this compound groups to chromophores like porphyrins or borondipyrromethene (BODIPY) dyes could significantly alter their photophysical properties. mdpi.comresearchgate.net This could lead to the development of new fluorescent probes for bioimaging or sensitizers for photodynamic therapy. The ethyne (B1235809) bridge can facilitate strong electronic coupling between the borane unit and the macrocycle. mdpi.com

Self-Assembling Materials: The design of this compound derivatives that can self-assemble into well-defined supramolecular structures is another exciting prospect. These materials could find applications in areas such as sensing, catalysis, and nanoscale electronics.

The creation of these complex molecular architectures will require a multidisciplinary approach, combining sophisticated organic synthesis with detailed characterization of the resulting materials' structural and functional properties.

Q & A

Q. How can computational tools predict ¹⁹F NMR chemical shifts for this compound derivatives?

- Methodology : Density functional theory (DFT) methods like ωB97XD with the aug-cc-pVDZ basis set are effective. For accurate predictions, include solvent effects (e.g., tetrahydrofuran coordinating to boron) and conformational sampling. Discrepancies >5 ppm between calculated and experimental shifts often arise from incomplete conformer sets or solvent coordination states .

Q. What experimental precautions are critical for handling this compound in hydrogen storage studies?

- Methodology : Use Schlenk lines or gloveboxes to exclude moisture/oxygen. Monitor decomposition pathways via thermogravimetric analysis (TGA) and gas chromatography (GC) . For example, ammonia borane destabilization studies show that borane complexes decompose exothermically above 100°C, requiring controlled heating rates .

Advanced Research Questions

Q. How do solvent coordination effects influence the ¹⁹F NMR chemical shifts of this compound derivatives?

- Methodology : In coordinating solvents (e.g., THF), boron shifts from trigonal planar (3-coordinate) to tetrahedral (4-coordinate) geometry, altering ¹⁹F shifts by 10–15 ppm. Computational models must explicitly include solvent molecules as part of the supermolecule (e.g., THF–borane interactions in Fig. 11) . Experimental validation requires comparing shifts in aprotic (CDCl₃) vs. coordinating solvents (pyridine-d₅) .

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpies of formation) for boranes be resolved?

- Methodology : Cross-validate experimental methods (e.g., calorimetry) with high-level computational approaches like W1X-1 or CBS-QB3. For instance, NIST-JANAF’s ΔHf for borane (106.7 ± 10.0 kJ/mol) aligns with W1X-1 calculations (103.9 kJ/mol), while discrepancies in diborane data (~41 kJ/mol experimental vs. 39.5 kJ/mol adjusted FPD values) highlight the need for vibrational zero-point energy corrections .

Q. What mechanistic insights explain this compound’s role in catalytic hydrogen release from ammonia borane?

- Methodology : Use combined DFT and kinetic studies to identify active intermediates. For example, Co-Mn-B nanoparticles facilitate B–N bond cleavage in ammonia borane, releasing H₂ via β-hydride elimination. In situ ¹¹B MAS-NMR tracks boron intermediates (e.g., –NH₂BH₃ at δ 17–22 ppm) during catalysis .

Q. Why do computational models struggle to predict this compound’s stability under varying pH conditions?

- Methodology : Incorporate solvation-free energy calculations (e.g., COSMO-RS) and pH-dependent speciation. Experimental validation via pH–LogD profiles (e.g., LogD = 1.2 at pH 7.4 for similar boranes) can refine computational parameters .

Key Recommendations for Researchers

- Spectral Analysis : Always compare computational ¹⁹F NMR predictions with experimental data across multiple solvents to account for coordination equilibria .

- Thermochemistry : Use composite methods (e.g., CBS-QB3) with experimental calorimetry to resolve enthalpy discrepancies .

- Catalysis : Pair in situ spectroscopy (¹¹B NMR, Raman) with kinetic modeling to elucidate borane-mediated H₂ release mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.